

Application Notes & Protocols for the Structural Elucidation of (+)-Intermedine via NMR Spectroscopy

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Compound of Interest

Compound Name: (+)-Intermedine

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(+)-Intermedine** is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family (e.g., *Symphytum* and *Amsinckia* species). PAs are of significant interest due to their potential toxicity and medicinal properties. The precise structural elucidation of these compounds is critical for understanding their biological activity, metabolism, and for quality control in herbal medicine and food safety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complex stereochemistry of pyrrolizidine alkaloids like **(+)-Intermedine**. This document provides a detailed guide to the application of one- and two-dimensional NMR experiments for the complete structural assignment of **(+)-Intermedine**.

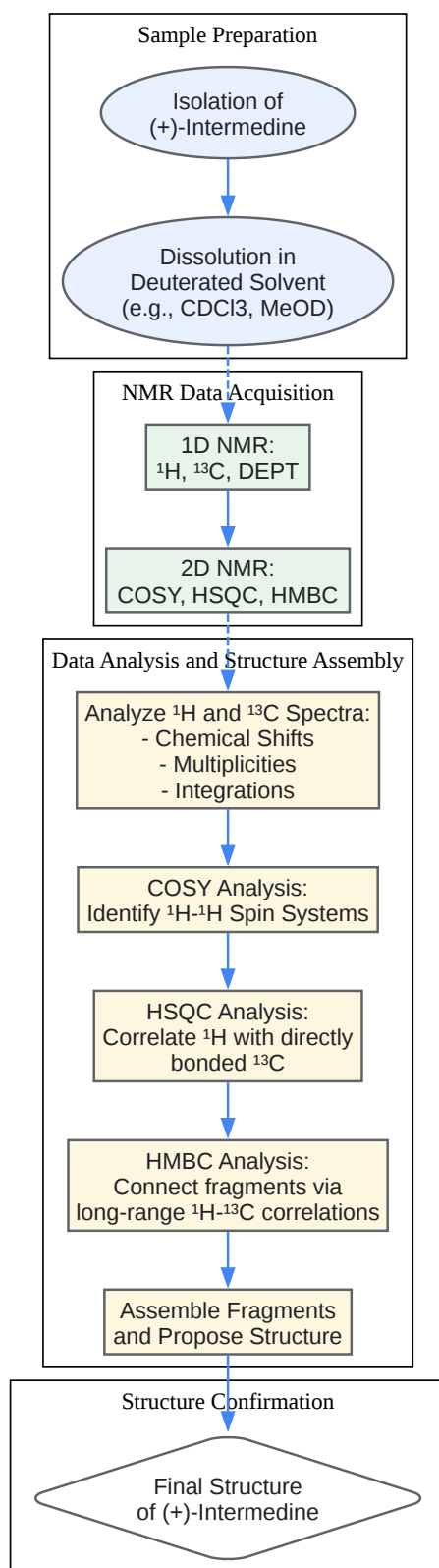
1. Structural Elucidation Strategy

The structural elucidation of **(+)-Intermedine** relies on a suite of NMR experiments to piece together its molecular framework. The strategy involves:

- 1D NMR (^1H and ^{13}C): To identify the types and numbers of protons and carbons present in the molecule.
- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH , CH_2 , and CH_3 groups.

- 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
- 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons (^1H - ^{13}C).
- 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

The logical workflow for this process is illustrated in the diagram below.



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